3-(3-Methoxyphenyl)isothiazole-5-carboxylic acid
CAS No.: 82433-00-9
Cat. No.: VC3936099
Molecular Formula: C11H9NO3S
Molecular Weight: 235.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 82433-00-9 |
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Molecular Formula | C11H9NO3S |
Molecular Weight | 235.26 g/mol |
IUPAC Name | 3-(3-methoxyphenyl)-1,2-thiazole-5-carboxylic acid |
Standard InChI | InChI=1S/C11H9NO3S/c1-15-8-4-2-3-7(5-8)9-6-10(11(13)14)16-12-9/h2-6H,1H3,(H,13,14) |
Standard InChI Key | KBPCJBDIDCORHE-UHFFFAOYSA-N |
SMILES | COC1=CC=CC(=C1)C2=NSC(=C2)C(=O)O |
Canonical SMILES | COC1=CC=CC(=C1)C2=NSC(=C2)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of 3-(3-Methoxyphenyl)isothiazole-5-carboxylic acid (CHNOS) features a planar isothiazole core with distinct electronic effects imposed by the methoxy and carboxylic acid substituents. The methoxy group at the 3-position of the phenyl ring donates electron density through resonance, while the carboxylic acid at the 5-position introduces polarity and hydrogen-bonding capability.
Key Physicochemical Properties
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Molecular Weight: 235.26 g/mol
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Melting Point: Estimated 210–215°C (based on analogous isothiazole derivatives) .
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Solubility: Moderately soluble in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) due to the carboxylic acid group .
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Hydrogen Bonding: Two hydrogen bond acceptors (carbonyl oxygen, sulfur) and one donor (carboxylic acid) .
Synthesis and Optimization
Synthetic Routes
The synthesis of 3-(3-Methoxyphenyl)isothiazole-5-carboxylic acid typically proceeds via hydrolysis of its ethyl ester precursor. A validated method involves:
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Ester Hydrolysis:
Reaction Scheme:
Optimization Strategies
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Solvent Selection: Polar aprotic solvents enhance intermediate solubility and reaction homogeneity .
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pH Control: Maintaining mild acidic conditions during hydrolysis prevents decarboxylation .
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Temperature: Reflux conditions (70–80°C) ensure complete conversion without side reactions .
Applications in Pharmaceutical and Industrial Research
Pharmaceutical Development
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Neurological Agents: The methoxyphenyl group may enhance blood-brain barrier penetration, making it a candidate for central nervous system (CNS) drug synthesis .
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Antimicrobial Scaffolds: Functionalization at the 5-position could yield novel antibiotics targeting resistant strains .
Material Science
Incorporating this compound into polymers improves thermal stability (e.g., 10–15°C increase in degradation temperature) , beneficial for high-performance coatings.
Agricultural Chemistry
As a precursor to herbicides, its electron-rich aromatic system may disrupt plant growth pathways. Field trials on analogs show 80% weed suppression at 2 kg/ha .
Future Research Directions
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Mechanistic Studies: Elucidate HDAC or kinase inhibition pathways via molecular docking.
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Derivatization: Synthesize amide or ester analogs to optimize pharmacokinetics.
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In Vivo Testing: Evaluate toxicity and efficacy in rodent models for inflammation and cancer.
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